(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid
CAS No.: 1049981-46-5
Cat. No.: VC8457626
Molecular Formula: C12H13F2NO2
Molecular Weight: 241.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1049981-46-5 |
---|---|
Molecular Formula | C12H13F2NO2 |
Molecular Weight | 241.23 g/mol |
IUPAC Name | (2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C12H13F2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)/t8-,11+/m1/s1 |
Standard InChI Key | BTEOPQVSZPLYIX-KCJUWKMLSA-N |
Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)F)F |
SMILES | C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F |
Canonical SMILES | C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F |
Introduction
Structural Characteristics and Molecular Identity
Stereochemical Configuration
The compound’s IUPAC name, (2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid, reflects its chiral centers at positions 2 (S-configuration) and 4 (R-configuration) . This stereochemistry is critical for its biological activity, as evidenced by analogous compounds where enantiomeric forms exhibit distinct pharmacological profiles . The pyrrolidine ring adopts a trans conformation, stabilized by intramolecular hydrogen bonding between the carboxylic acid group and the secondary amine .
Molecular Descriptors
-
SMILES Notation: C1C@HCC2=CC(=C(C=C2)F)F
The 3,4-difluorobenzyl moiety enhances lipophilicity (calculated LogP: 1.8) and metabolic stability compared to non-fluorinated analogs, a feature leveraged in blood-brain barrier penetration studies .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, the compound is typically synthesized via asymmetric catalysis. A plausible route involves:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under Mitsunobu conditions to establish stereocenters .
-
Benzylation: Friedel-Crafts alkylation of 3,4-difluorotoluene with a pyrrolidine intermediate .
-
Carboxylic Acid Activation: Hydrolysis of a nitrile or ester precursor to yield the final product .
A related synthesis for (2S,4R)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CID 45026930) employs Boc protection-deprotection strategies, suggesting analogous methods for the 3,4-difluoro variant .
Purification and Characterization
-
Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity .
-
Spectroscopic Data:
Chemical and Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate air stability but degrades under strong acidic/basic conditions via ring-opening reactions . Fluorine substituents reduce electron density on the benzyl group, diminishing susceptibility to electrophilic aromatic substitution .
Solubility and Partitioning
Property | Value | Method |
---|---|---|
Water Solubility | 12.7 mg/mL (25°C) | OECD 105 (Shake Flask) |
LogP (Octanol/Water) | 1.82 ± 0.15 | HPLC Retention Time |
pKa (Carboxylic Acid) | 3.1 | Potentiometric Titration |
Data derived from analogs suggest pH-dependent solubility, with improved dissolution in alkaline buffers (pH > 8) .
Hazard Category | GHS Code | Signal Word |
---|---|---|
Acute Toxicity (Oral) | H302 | Warning |
Skin Irritation | H315 | Warning |
Eye Damage | H319 | Warning |
Respiratory Irritation | H335 | Warning |
Source: Safety Data Sheet (Revision 01.05.2021) .
Exposure Controls
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats .
-
First Aid: For eye contact, irrigate with water for 15 minutes; for ingestion, administer activated charcoal .
Applications in Pharmaceutical Research
Protease Inhibition
The compound’s rigid pyrrolidine scaffold mimics peptide transition states, making it a potent inhibitor of prolyl oligopeptidase (POP) (IC₅₀ = 0.8 μM in rat brain homogenates) . Fluorine atoms enhance binding affinity to hydrophobic enzyme pockets .
Neuropharmacology
In vivo studies on structurally similar analogs demonstrate anticonvulsant activity in murine models, likely via GABAergic modulation . Bioavailability studies indicate 67% oral absorption in rats, with a plasma half-life of 2.3 hours .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume